Eriodictyol

Vue d'ensemble

Description

L'ériodictyol est un flavonoïde appartenant à la sous-classe des flavanones. On le trouve en abondance dans diverses plantes médicinales, agrumes et légumes. Ce composé est connu pour ses bienfaits potentiels pour la santé, notamment ses propriétés antioxydantes, anti-inflammatoires, anticancéreuses, neuroprotectrices, cardioprotectrices, antidiabétiques, anti-obésité et hépatoprotectrices .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'ériodictyol peut être synthétisé par différentes méthodes. Une approche courante consiste à utiliser la synthèse microbienne avec des micro-organismes modifiés. Par exemple, Corynebacterium glutamicum a été utilisé pour produire de l'ériodictyol directement à partir de la tyrosine. Ce processus implique l'optimisation du module biosynthétique de la naringénine, un intermédiaire en amont de la production d'ériodictyol .

Méthodes de production industrielle : La production industrielle d'ériodictyol implique souvent l'extraction à partir de sources naturelles telles que les plantes médicinales, les agrumes et les légumes. Des techniques comme l'extraction assistée par ultrasons ont été utilisées pour extraire l'ériodictyol des matières végétales .

Analyse Des Réactions Chimiques

Antioxidant Activity

Eriodictyol has strong antioxidant properties, allowing it to scavenge free radicals and protect cells from oxidative stress .

- This compound can induce the expression of phase II proteins like heme-oxygenase (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO-1), and increases the levels of intracellular glutathione. This mechanism involves the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant genes .

- This compound can attenuate the production of reactive oxygen species (ROS) induced by Porphyromonas gingivalis in gingival keratinocytes .

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects by modulating various inflammatory mediators .

- This compound can reduce the secretion of pro-inflammatory cytokines such as IL-6, IL-8, TNF-α, and IL-1β in macrophages stimulated with Porphyromonas gingivalis .

- It can inhibit the production of matrix metalloproteinases (MMP-2, MMP-8, and MMP-9) by macrophages, which are involved in the degradation of the extracellular matrix during inflammation .

- This compound can dose-dependently reduce Porphyromonas gingivalis-modulated NF-κB activation .

Inhibition of Sortase A

This compound has been identified as a reversible inhibitor of Sortase A (SrtA), an enzyme involved in bacterial virulence .

- In vitro assays have shown that this compound can inhibit SrtA activity with an IC50 of 2.229 ± 0.014 μg/mL .

Potential Biosynthetic Pathways

This compound can be derived from naringenin through flavonoid 3'-hydroxylase (F3'H) catalyzation . BioTransformer predicts that eriodictiol is a product of luteolin metabolism via a flavonoid-c-ring-reduction reaction catalyzed by an unspecified-gut microbiota enzyme .

Reaction Table

Protective Effects

This compound has demonstrated protective effects in various biological systems .

- It protects RPE cells from oxidative stress-induced cell death .

- This compound-7-O-glucoside, a glycoside of this compound, is an Nrf2 activator and provides protection against cisplatin-induced toxicity .

- Research suggests that this compound has a protective effect on the lungs .

- It eases LPS- modulated oxidative stress, neuroinflammation, and synaptic brokenness .

- This compound attenuates osteoarthritis progression through inhibiting inflammation in human osteoarthritis chondrocytes .

Applications De Recherche Scientifique

Anticancer Properties

Eriodictyol has garnered attention for its potential as an anticancer agent. Recent studies have demonstrated its efficacy against various cancer types, particularly cholangiocarcinoma.

- Case Study: Cholangiocarcinoma

- Objective : To investigate the effects of this compound on cholangiocarcinoma cells.

- Methodology : Viability assays, colony formation, and western blot analyses were employed to assess cellular responses.

- Findings : this compound significantly reduced the viability of cholangiocarcinoma cells (SNU-308, SNU-478, SNU-1079, SNU-1196) in a dose-dependent manner without cytotoxicity to non-tumor cells. The mechanism involved caspase-3-mediated apoptosis and increased expression of heme oxygenase 1 (HMOX1), suggesting a potential therapeutic role in cancer treatment .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Case Study: Osteoarthritis

- Objective : To evaluate the impact of this compound on inflammation in osteoarthritis.

- Methodology : The study focused on IL-1β-induced inflammation and the PI3K/AKT/NF-κB signaling pathway.

- Findings : this compound effectively inhibited inflammation by suppressing the aforementioned signaling pathway, indicating its potential utility in managing osteoarthritis progression .

Neuroprotective Effects

The neuroprotective capabilities of this compound are noteworthy, particularly in protecting retinal pigment epithelial cells from oxidative stress.

- Case Study: Retinal Pigment Epithelium Protection

- Objective : To assess the protective effects of this compound on ARPE-19 cells against oxidative stress.

- Methodology : The study measured nuclear translocation of Nrf2 and expression levels of antioxidant enzymes.

- Findings : this compound induced long-term protection against oxidative stress by enhancing the expression of HO-1 and NQO-1, leading to increased intracellular glutathione levels .

Antioxidant Activity

This compound's antioxidant properties contribute to its protective effects against oxidative damage.

- Case Study: Oxidative Stress Mitigation

- Objective : To evaluate the antioxidant activity of this compound in various cell models.

- Methodology : Studies assessed the reduction of reactive oxygen species (ROS) and enhancement of antioxidant enzyme activities.

- Findings : this compound demonstrated significant antioxidant effects by decreasing ROS levels and enhancing catalase and superoxide dismutase activities in high glucose-induced rat retinal ganglion cells .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound against various pathogens.

- Case Study: Antimicrobial Activity

- Objective : To investigate the antibacterial and antifungal properties of this compound.

- Methodology : In vitro assays were conducted to evaluate its effectiveness against specific bacterial and fungal strains.

- Findings : this compound exhibited notable antimicrobial activity, supporting its use as a natural preservative or therapeutic agent against infections .

Data Summary Table

Mécanisme D'action

Eriodictyol exerts its effects through various molecular targets and pathways. It has been shown to activate the Nrf2/HO-1 pathways, which protect cells from oxidative stress and apoptosis . Additionally, this compound inhibits glioblastoma migration and invasion by reversing epithelial-mesenchymal transition via downregulation of the P38 MAPK/GSK-3β/ZEB1 pathway .

Comparaison Avec Des Composés Similaires

L'ériodictyol est similaire à d'autres flavanones telles que l'homoériodictyol, son sel de sodium et la stérubine. Ces composés partagent des caractéristiques structurales et des activités biologiques similaires, mais diffèrent dans leurs effets spécifiques et leur puissance . L'ériodictyol est unique en sa capacité à moduler un large éventail de voies de signalisation cellulaire et ses applications thérapeutiques potentielles dans diverses maladies .

Conclusion

L'ériodictyol est un flavonoïde polyvalent qui présente un potentiel important dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie. Ses propriétés uniques et son large éventail d'applications en font un composé précieux pour la recherche scientifique et l'utilisation industrielle.

Activité Biologique

Eriodictyol, a flavonoid predominantly found in citrus fruits and various medicinal plants, has garnered significant attention for its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

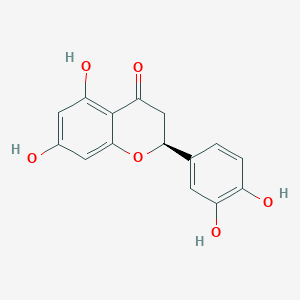

Chemical Structure and Properties

This compound (C15H14O5) is a flavanone, structurally similar to other flavonoids. Its structure contributes to its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Mechanism : this compound activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, leading to the upregulation of phase II detoxifying enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1) . This activation enhances cellular defenses against oxidative damage.

- Research Findings : A study demonstrated that this compound significantly increased glutathione levels in ARPE-19 cells, contributing to long-term protection against oxidative stress-induced cell death . Another study showed that this compound reduced reactive oxygen species (ROS) levels in high glucose-induced retinal ganglion cells .

Anti-inflammatory Effects

This compound has been shown to possess significant anti-inflammatory properties.

- Mechanism : It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) . This inhibition is crucial in conditions like acute lung injury and other inflammatory diseases.

- Research Findings : In a mouse model of acute lung injury induced by lipopolysaccharides (LPS), this compound pretreatment led to a marked decrease in lung injury indices and inflammatory markers . Additionally, it mitigated oxidative damage in macrophages during acute lung injury .

Neuroprotective Effects

This compound demonstrates promising neuroprotective effects, particularly in models of neurodegenerative diseases.

- Mechanism : It activates the Nrf2/ARE signaling pathway, which is involved in cellular defense against neurotoxic insults. This compound has also been shown to inhibit amyloid-beta aggregation and tau hyperphosphorylation, both hallmarks of Alzheimer’s disease .

- Research Findings : In APP/PS1 transgenic mice, this compound improved cognitive deficits and reduced neuroinflammation by inhibiting the NLRP3 inflammasome . Furthermore, it was found to protect neuron-like PC12 cells from oxidative stress-induced death .

Anti-cancer Activity

This compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

- Mechanism : The compound induces apoptosis through the TNFR1 (tumor necrosis factor receptor 1) pathway, increasing membrane-associated TNFR1 expression in cancer cells . This process activates caspases involved in apoptosis.

- Research Findings : In vivo studies demonstrated that this compound significantly inhibited tumor growth and metastasis in mice implanted with breast cancer cells without adverse effects on normal tissues . Its selectivity for cancer cells makes it a potential candidate for chemotherapeutic development.

Hypoglycemic Effects

This compound has been identified as having hypoglycemic properties.

- Mechanism : It regulates glucose metabolism by enhancing insulin sensitivity and reducing hepatic glucose production.

- Research Findings : Studies indicate that this compound can lower blood glucose levels in diabetic models by modulating various metabolic pathways .

Summary Table of Biological Activities

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Alzheimer's Disease Model : this compound was administered to APP/PS1 mice, resulting in improved memory function and reduced amyloid plaque formation.

- Acute Lung Injury : In LPS-induced acute lung injury models, this compound treatment significantly alleviated symptoms and reduced inflammatory markers.

- Breast Cancer Model : this compound treatment led to decreased tumor size and metastasis in Balb/c mice implanted with 4T1 breast cancer cells.

Propriétés

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHXYTNGIZCORC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70877706 | |

| Record name | (+)-Eriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eriodictyol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.07 mg/mL at 20 °C | |

| Record name | Eriodictyol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

552-58-9 | |

| Record name | (+)-Eriodictyol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eriodictyol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Eriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERIODICTYOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q520486B8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eriodictyol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

269 - 270 °C | |

| Record name | Eriodictyol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.